molecular formula C19H26N2O2 B067962 (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine CAS No. 166764-19-8

(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine

Cat. No. B067962
CAS RN: 166764-19-8
M. Wt: 314.4 g/mol
InChI Key: WDYGPMAMBXJESZ-GOSISDBHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization and coupling reactions. For instance, Lawesson's Reagent, a known organophosphorus compound, is utilized in synthesizing derivatives involving methoxyphenyl groups, indicating a methodology that could be applicable to our compound of interest (Shabana, Osman, & Atrees, 1993). Furthermore, Ullmann coupling reactions have been employed to introduce methoxyphenyl moieties into aromatic compounds, showcasing a potential route for the synthesis of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine (Keruckas et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been explored through crystallographic analysis, revealing key insights into their geometric conformations. For example, studies on N,N'-bis(2-methoxybenzylidene) adducts have provided detailed descriptions of their molecular frameworks, highlighting the impact of methylene units and substituents on their overall structures (Reglinski, Taylor, & Kennedy, 2004).

Chemical Reactions and Properties

Reactivity patterns of bis(methoxyphenyl)-substituted compounds often involve interactions with nucleophiles and electrophiles, reflecting the influence of the methoxy groups. The synthesis and reactions of Lawesson's Reagent with various substrates demonstrate the versatility of methoxyphenyl-containing compounds in forming heterocyclic structures and engaging in addition reactions (El‐Barbary, 1984).

Physical Properties Analysis

The physical properties of methoxyphenyl-substituted compounds, such as melting points, solubility, and crystallinity, are closely tied to their structural attributes. Investigations into the thermal and solvency characteristics of related materials have shed light on how substituent patterns affect these properties (Yin et al., 2005).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the presence of methoxyphenyl groups. Studies on organoboron compounds and their reactions provide insight into the chemical behavior of such molecules, suggesting avenues for exploring the chemical properties of this compound (Kliegel, Lubkowitz, Rettig, & Trotter, 1991).

Scientific Research Applications

  • Asymmetric Hydrogenation of β-Ketoenamines : A study describes the use of a ruthenium(II) complex containing (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine in the asymmetric hydrogenation of β-ketoenamines. This process is efficient in producing γ-secondary amino alcohols, important building blocks for pharmaceuticals and natural products, with high yields and excellent enantioselectivity (Geng et al., 2011).

  • Rhodium-Catalyzed Asymmetric Hydroformylation : Another application is in rhodium-catalyzed asymmetric hydroformylation. This research explored the use of various chiral bidentate phosphorus ligands, including this compound, to improve stereoselectivity in the hydroformylation process (Hayashi et al., 1979).

  • Synthesis and Characterization of Zirconium(IV) Schiff Base Complexes : This study involved the synthesis and characterization of Zirconium(IV) complexes using Schiff base ligands, including derivatives of this compound. These complexes showed antimicrobial activity, indicating potential in biomedical applications (Sahraei et al., 2017).

  • Synthesis of Uranium(IV) Complexes : Research on the synthesis of uranium(IV) complexes with compartmental Schiff bases, including those derived from this compound, explored their potential in the formation of mononuclear, tri-, and tetranuclear clusters (Salmon et al., 2004).

  • Applications in Organometallic Syntheses : Lawesson's reagent, closely related to the compound , has been applied in various organic and organometallic syntheses. These applications include thionations, cyclizations, rearrangements, and syntheses of heterocyclic compounds, demonstrating the compound's versatility in chemical synthesis (Jesberger et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like cathepsin k and Macrophage metalloelastase . These enzymes play crucial roles in various biological processes, including protein degradation and modulation of immune responses.

Mode of Action

This could result in changes in the biochemical processes these targets are involved in .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to protein degradation and immune response .

Pharmacokinetics

Similar compounds have been found to be metabolized by various enzymes in the body and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body.

Result of Action

Based on its potential targets, it might modulate protein degradation and immune responses, which could have various downstream effects on cellular function .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain enzymes might only be active under specific pH or temperature conditions. Additionally, the presence of other molecules could either inhibit or enhance the compound’s activity .

properties

IUPAC Name

(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYGPMAMBXJESZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461128
Record name (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166764-19-8
Record name (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-(+)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine

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